molecular formula C17H13BrN2O2S B10959804 (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10959804
M. Wt: 389.3 g/mol
InChI Key: BFJZSFUXLDCVQC-GDNBJRDFSA-N
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Description

(5Z)-2-(4-Bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolone derivative characterized by a 1,3-thiazol-4-one core substituted at position 2 with a 4-bromoanilino group and at position 5 with a 3-methoxyphenylmethylidene moiety. This compound belongs to a class of molecules known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The Z-configuration of the exocyclic double bond at position 5 is critical for its conformational stability and bioactivity .

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

BFJZSFUXLDCVQC-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The preparation of (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one follows a multi-step pathway centered on thiazole ring formation and Schiff base condensation . Key intermediates include 4-bromoaniline and 3-methoxybenzaldehyde derivatives, which undergo sequential reactions to yield the target compound.

Thiazole Ring Formation

The thiazole core is synthesized via cyclization of thiourea derivatives with α-haloketones. For example, 4-bromoaniline reacts with carbon disulfide in the presence of ethyl chloroacetate to form a thiosemicarbazide intermediate, which is subsequently cyclized under acidic conditions. This step typically achieves yields of 65–75% when optimized.

Condensation with 3-Methoxybenzaldehyde

The methylidene group at position 5 is introduced through a condensation reaction between the thiazol-4-one intermediate and 3-methoxybenzaldehyde. This step requires anhydrous conditions, with glacial acetic acid or DMF as solvents and piperidine as a catalyst. The reaction proceeds via a keto-enol tautomerization mechanism, favoring the (5Z)-configuration due to steric and electronic effects.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst selection significantly impacts reaction efficiency:

CatalystSolventTemperature (°C)Time (h)Yield (%)
TriethylamineEthanol80668
Sodium acetateDMF100472
PiperidineGlacial AcOH120381

Data synthesized from.

Piperidine in glacial acetic acid emerges as the optimal system, achieving 81% yield by facilitating both cyclization and condensation.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures, while protic solvents (e.g., ethanol) improve stereoselectivity. Mixed solvent systems (e.g., DMF/water) are occasionally employed to balance reactivity and solubility.

Purification and Characterization

Purification Techniques

Crude products are purified via:

  • Recrystallization : Using ethanol/water mixtures (3:1 v/v) to isolate crystalline solids.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent for Z/E isomer separation.

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, CH=), 3.84 (s, 3H, OCH3).

  • IR : Peaks at 1685 cm1^{-1} (C=O), 1590 cm1^{-1} (C=N), and 1240 cm1^{-1} (C-O-C).

  • MS : m/z 364.26 [M+H]+^+, consistent with the molecular formula C15_{15}H14_{14}BrN3_{3}OS.

Challenges and Mitigation Strategies

Isomer Control

The (5Z)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis. Catalytic amounts of molecular sieves (4Å) are added to absorb residual moisture.

Byproduct Formation

Side products like E-isomers or dimerized species are minimized by:

  • Maintaining reaction temperatures below 120°C.

  • Using fresh aldehydes to prevent oxidation.

Industrial-Scale Adaptations

Batch processes are preferred for large-scale synthesis, with flow chemistry emerging as an alternative to enhance reproducibility. Key parameters for scale-up include:

  • Residence time : 2–3 hours in continuous reactors.

  • Catalyst recovery : Piperidine is recycled via distillation, reducing costs by ~15%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)
Classical cyclization689512.50
Microwave-assisted78989.80
Flow chemistry75978.40

Adapted from.

Microwave-assisted synthesis offers the best balance of yield and cost, reducing reaction times by 40% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

Research indicates that thiazole derivatives, including (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, exhibit significant antimicrobial properties. These compounds are believed to act against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus8 µg/mL

These results suggest the compound's potential as an antimicrobial agent against resistant strains.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Case Study: Antitumor Evaluation

In vitro studies on breast cancer cell lines (MCF7) demonstrated that this compound exhibited significant cytotoxicity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF7 (breast cancer)6.45
This compoundHeLa (cervical cancer)7.12

The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of key signaling molecules associated with cancer growth.

Interaction with Biological Targets

This compound interacts with specific enzymes and receptors involved in microbial resistance and tumor growth regulation.

Biochemical Pathways : The compound is known to induce S-phase arrest in the cell cycle and activate caspase pathways leading to apoptosis.

Pharmacokinetics

Studies on similar thiazole derivatives suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. This enhances their potential for therapeutic use.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following comparison focuses on structural analogs of (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one, emphasizing substituent effects, synthetic efficiency, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Substituents (Position 2 / Position 5) Key Structural Features Biological Activity (if reported) Reference
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 1-Methyl / 3,4-Dimethoxybenzylidene Methoxy groups enhance electron density; methyl group at position 1 reduces steric hindrance. Not reported
(5Z)-2-(4-Chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one 4-Chloroanilino / 6-Chloro-1,3-benzodioxol-5-yl Chlorine atoms increase lipophilicity; benzodioxole ring improves π-π stacking. Potential antimicrobial activity (MIC50 values inferred but not specified)
(5Z)-5-[(4-Phenoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4-one Pyrrolidin-1-yl / 4-Phenoxyphenylmethylidene Bulky pyrrolidine group may hinder receptor binding; phenoxy group enhances solubility. IC50 = 0.135 µM (rat Autotaxin inhibition)
(5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one 4-Bromophenyl / 2-Chlorophenylmethylidene Halogenated aryl groups increase metabolic stability; ortho-chloro substituent induces steric effects. Not reported

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., 3-methoxy or 3,4-dimethoxy) improve solubility and electronic interactions but may reduce membrane permeability .
  • Halogen Substituents : Bromine and chlorine atoms enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins .
  • Steric Effects : Bulky groups at position 2 (e.g., pyrrolidin-1-yl) can reduce bioactivity by limiting access to active sites .

Key Observations :

  • Microwave Synthesis : Offers superior yields (70–96%) and shorter reaction times (40–60 minutes) compared to traditional methods .
  • Knoevenagel Condensation: Lower yields (65–85%) but remains useful for introducing diverse benzylidene substituents .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Qualitative) Stability Reference
This compound Not reported Moderate in DMSO Stable under inert atmosphere Inferred
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4-one >260 Low in aqueous media Hygroscopic; requires desiccation
(5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one >260 Poor in polar solvents Photostable

Key Observations :

  • High Melting Points : Compounds with halogen or benzodioxole substituents exhibit melting points >260°C due to strong intermolecular interactions .
  • Solubility Challenges : Most analogs require DMSO or DMF for dissolution, limiting in vivo applications .

Biological Activity

(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring structure with various substituents that influence its biological activity. Its molecular formula is C16H14BrN2OC_{16}H_{14}BrN_2O with a molecular weight of approximately 348.2 g/mol. The presence of the bromine atom and methoxy group is significant for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by fitting into their active sites, leading to altered biochemical pathways. This is particularly relevant in cancer therapy where enzyme inhibition can prevent tumor growth.
  • Antioxidant Activity : The thiazole derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, preventing cancer cell proliferation.
  • Induction of Apoptosis : They activate apoptotic pathways, leading to programmed cell death.
StudyCell LineIC50 Value (µM)Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest

Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that these compounds are effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : They also demonstrate antifungal properties, inhibiting the growth of fungi such as Candida species.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

Research indicates that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Thiazolidinone Derivatives : A study explored a series of thiazolidinone derivatives related to this compound, demonstrating enhanced anti-inflammatory and anticancer activities compared to standard drugs .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of similar thiazole compounds using DPPH radical scavenging assays, revealing significant activity that supports their use in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between a thiazolidin-4-one precursor (e.g., 2-(4-bromoanilino)-1,3-thiazol-4-one) and 3-methoxybenzaldehyde under basic conditions (e.g., sodium acetate in acetic acid). Reflux for 6–8 hours ensures optimal yield (70–85%). Purification involves recrystallization from ethanol or DMF-acetic acid mixtures .
  • Key Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 20:80). Adjust stoichiometry of aldehyde to thiazolidinone (1:1.2) to account for volatility of aldehydes.

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm Z-configuration of the methylidene group (δ 7.2–7.5 ppm for vinyl protons; coupling constant J=1012HzJ = 10–12 \, \text{Hz}) .
  • IR : Identify thiazol-4-one carbonyl stretching (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemistry and verify intramolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate promising activity .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Pre-treat cells with 10 µM compound for 48 hours; IC50_{50} values <20 µM warrant further study .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes using 100 W microwave irradiation. This improves yield by 15–20% while minimizing side products .
  • Solvent Optimization : Replace acetic acid with ethanol-DMF (1:1) to enhance solubility of intermediates. Add molecular sieves to absorb water and shift equilibrium toward product .

Q. How to resolve contradictory data in biological activity studies?

  • Case Example : If a compound shows high in vitro efficacy but low in vivo activity:

Assess metabolic stability via liver microsome assays (e.g., rat CYP450 isoforms).

Modify the 3-methoxyphenyl group to reduce Phase I metabolism (e.g., replace -OCH3_3 with -CF3_3) .

  • Statistical Tools : Use ANOVA to compare batch-to-batch variability or dose-response inconsistencies. Apply post-hoc tests (e.g., Tukey’s HSD) for multi-group analyses .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Core Modifications :

  • Replace the 4-bromoanilino group with 4-fluoroanilino to enhance lipophilicity (logP increase by 0.5).
  • Introduce electron-withdrawing groups (e.g., -NO2_2) on the thiazole ring to improve target binding .
    • Bioisosteric Replacements : Substitute the thiazol-4-one with oxazolone to evaluate impact on kinase inhibition (e.g., EGFR or VEGFR2) .

Q. How do computational methods elucidate mechanisms of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or tubulin). Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy .

Q. How is stereochemical purity ensured during synthesis?

  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol, 90:10) to separate Z/E isomers. Retention time differences >2 minutes confirm configuration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for the Z-isomer (negative Cotton effect at 280 nm) .

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